Cas no 1396635-46-3 (N-{4H,6H,7H-pyrano4,3-d1,3thiazol-2-yl}-1,3-benzothiazole-2-carboxamide)

N-{4H,6H,7H-pyrano4,3-d1,3thiazol-2-yl}-1,3-benzothiazole-2-carboxamide structure
1396635-46-3 structure
Product Name:N-{4H,6H,7H-pyrano4,3-d1,3thiazol-2-yl}-1,3-benzothiazole-2-carboxamide
CAS No:1396635-46-3
MF:C14H11N3O2S2
MW:317.386039972305
CID:6368645
PubChem ID:71794759
Update Time:2025-07-09

N-{4H,6H,7H-pyrano4,3-d1,3thiazol-2-yl}-1,3-benzothiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{4H,6H,7H-pyrano4,3-d1,3thiazol-2-yl}-1,3-benzothiazole-2-carboxamide
    • N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzothiazole-2-carboxamide
    • 1396635-46-3
    • N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,3-benzothiazole-2-carboxamide
    • AKOS024545495
    • N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
    • VU0541719-1
    • F6254-0214
    • Inchi: 1S/C14H11N3O2S2/c18-12(13-15-8-3-1-2-4-10(8)20-13)17-14-16-9-5-6-19-7-11(9)21-14/h1-4H,5-7H2,(H,16,17,18)
    • InChI Key: LVSMTMXHUCBEGL-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC=C2N=C1C(NC1=NC2CCOCC=2S1)=O

Computed Properties

  • Exact Mass: 317.02926895g/mol
  • Monoisotopic Mass: 317.02926895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 121Ų

N-{4H,6H,7H-pyrano4,3-d1,3thiazol-2-yl}-1,3-benzothiazole-2-carboxamide Pricemore >>

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N-{4H,6H,7H-pyrano4,3-d1,3thiazol-2-yl}-1,3-benzothiazole-2-carboxamide Related Literature

Additional information on N-{4H,6H,7H-pyrano4,3-d1,3thiazol-2-yl}-1,3-benzothiazole-2-carboxamide

Comprehensive Overview of N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,3-benzothiazole-2-carboxamide (CAS 1396635-46-3)

The compound N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,3-benzothiazole-2-carboxamide (CAS 1396635-46-3) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, including a fused pyrano-thiazole core and a benzothiazole carboxamide moiety, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its resemblance to known pharmacophores.

In recent years, the demand for novel heterocyclic compounds like N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,3-benzothiazole-2-carboxamide has surged, driven by advancements in drug discovery and organic electronics. The compound's CAS 1396635-46-3 is frequently searched in academic databases, reflecting its relevance in cutting-edge research. Its structural complexity and functional groups offer opportunities for derivatization, making it a versatile intermediate in synthetic chemistry.

One of the key areas of interest is the compound's potential role in targeted therapy. The benzothiazole moiety is known for its bioactivity, particularly in anticancer and antimicrobial applications. Coupled with the pyrano-thiazole system, this compound could exhibit enhanced binding affinity to biological targets. Computational studies and QSAR modeling are often employed to predict its interactions, a topic frequently queried in scientific forums.

From a materials science perspective, CAS 1396635-46-3 is explored for its optoelectronic properties. The conjugated system in the benzothiazole and pyrano-thiazole rings suggests potential applications in organic light-emitting diodes (OLEDs) or photovoltaic devices. Researchers are investigating its charge transport characteristics, a hot topic in renewable energy discussions.

Synthetic routes to N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,3-benzothiazole-2-carboxamide often involve multi-step reactions, including cyclization and amidation steps. Optimizing these processes for green chemistry compliance is a recurring theme in literature, aligning with global sustainability trends. The compound's purity and stability under various conditions are also critical for industrial scalability.

In summary, CAS 1396635-46-3 represents a fascinating intersection of medicinal chemistry and materials science. Its dual potential as a bioactive agent and functional material ensures its continued relevance in research. As synthetic methodologies evolve and computational tools advance, this compound is poised to play a pivotal role in addressing contemporary scientific challenges.

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